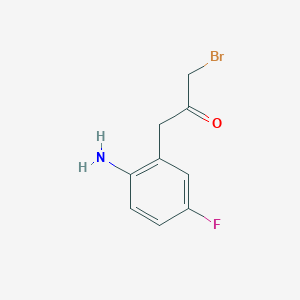
1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety. This unique structure imparts distinct chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine typically involves the introduction of the methylthio and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of the hydrazine moiety. Common synthetic routes may include:
Electrophilic Aromatic Substitution: Introduction of the methylthio and trifluoromethylthio groups via electrophilic aromatic substitution reactions.
Hydrazine Addition: Subsequent reaction of the substituted phenyl compound with hydrazine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the hydrazine moiety or the sulfur-containing groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the hydrazine moiety.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced hydrazine derivatives.
Substitution Products: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The presence of the hydrazine moiety allows it to form hydrazones with carbonyl compounds, which can further undergo various transformations. The trifluoromethylthio group enhances its lipophilicity and may influence its interaction with biological membranes and proteins.
Comparación Con Compuestos Similares
- 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)hydrazine
- 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine
Comparison:
- Structural Differences: The position of the trifluoromethylthio group on the phenyl ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Unique Properties: 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine is unique due to its specific substitution pattern, which may confer distinct steric and electronic effects, influencing its overall behavior in chemical and biological systems.
Propiedades
Fórmula molecular |
C8H9F3N2S2 |
|---|---|
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
[2-methylsulfanyl-6-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2S2/c1-14-5-3-2-4-6(7(5)13-12)15-8(9,10)11/h2-4,13H,12H2,1H3 |
Clave InChI |
QYBBGGFNHSBFFO-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=CC=C1)SC(F)(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


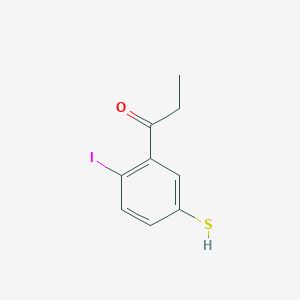

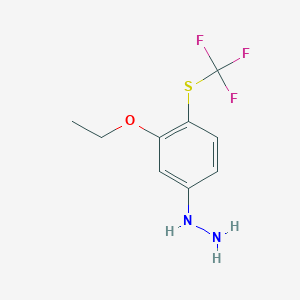


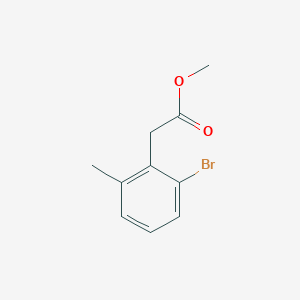

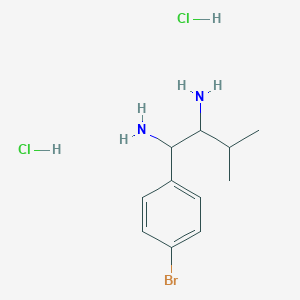
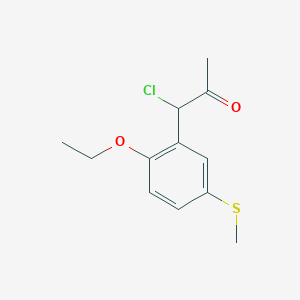
![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)



